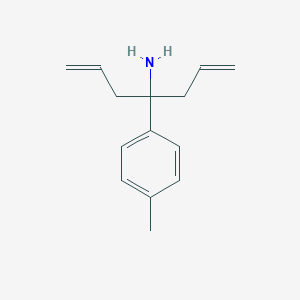

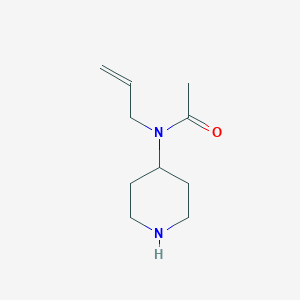

4-(4-Methylphenyl)hepta-1,6-dien-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(4-Methylphenyl)hepta-1,6-dien-4-amine involves strategic modifications to enhance certain properties. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes results in a more planar ground-state geometry, affecting their absorption and fluorescence spectra positively. This effect, known as the "amino conjugation effect," enhances fluorescence quantum yields at room temperature, contrasting with the behavior of unconstrained monosubstituted trans-stilbenes (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis

The molecular and electronic structures of derivatives have been explored through experimental and theoretical methods, revealing insights into their stability and reactivity. For example, studies on 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine provided detailed insights into its molecular geometry, vibrational frequencies, and electronic properties, demonstrating the compound's stable and reactive nature (Özdemir et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds exhibit remarkable specificity and versatility, leading to diverse heterocyclic scaffolds. For instance, the nucleophilic ring opening of specific templates with various primary amines and subsequent transformations showcase the synthetic utility of these compounds in producing novel heterocyclic structures (Amareshwar, Mishra, & Ila, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones and primary amines, including the utilization of compounds structurally related to "4-(4-Methylphenyl)hepta-1,6-dien-4-amine" for antimicrobial applications. These compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Fluorescence Probe Properties

Singh and Darshi (2002) reported on the absorption and fluorescence spectral studies of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds. Their research found these compounds to occupy the polar interfacial regions in micelles and the hydrophobic bilayer in vesicles, highlighting their potential as fluorescence probes in biochemistry and materials science (Singh & Darshi, 2002).

High-Pressure Cycloaddition Reactions

Aben, Braverman, and Scheeren (2003) explored high-pressure conditions to induce regioselective [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers. This study demonstrates the utility of related compounds in synthetic chemistry for creating complex molecular structures with potential applications in materials science (Aben et al., 2003).

N-Fused Pyrroles Synthesis

Bianchi et al. (2014) reported a simple and versatile approach to N-fused pyrroles through ring opening of nitrothiophenes with amines, followed by modifications of the resulting 1,3-diene. This protocol highlights the use of structurally similar compounds in synthesizing biologically and synthetically interesting pyrroles (Bianchi et al., 2014).

Graphene-based (Photo)catalysts

Nasrollahzadeh et al. (2020) discussed the application of graphene-based catalysts, including derivatives of "4-(4-Methylphenyl)hepta-1,6-dien-4-amine," in the reduction of nitro compounds to amines. This review highlights the importance of these compounds in environmental chemistry and catalysis, offering efficient pathways for the production of amines (Nasrollahzadeh et al., 2020).

Eigenschaften

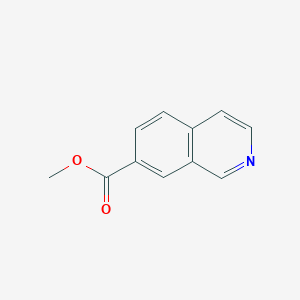

IUPAC Name |

4-(4-methylphenyl)hepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-10-14(15,11-5-2)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11,15H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGIGPOCFFGRKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC=C)(CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361160 |

Source

|

| Record name | 4-(4-methylphenyl)hepta-1,6-dien-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenyl)hepta-1,6-dien-4-amine | |

CAS RN |

189167-67-7 |

Source

|

| Record name | 4-(4-methylphenyl)hepta-1,6-dien-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)